Cas no 58629-13-3 (3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one)

3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one 化学的及び物理的性質
名前と識別子
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- 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one
- 3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-4-one
- Oprea1_588927
- Oprea1_717013
- IFLab1_001153
- HMS1415E09
- STK837330
- IDI1_009020
- 3-(benzo[d]thiazol-2-yl)-7-hydroxy-4H-chromen-4-one
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- インチ: 1S/C16H9NO3S/c18-9-5-6-10-13(7-9)20-8-11(15(10)19)16-17-12-3-1-2-4-14(12)21-16/h1-8,18H
- InChIKey: LUJUQVJLSQUYQW-UHFFFAOYSA-N
- ほほえんだ: S1C2=C([H])C([H])=C([H])C([H])=C2N=C1C1=C([H])OC2C([H])=C(C([H])=C([H])C=2C1=O)O[H]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 1
- 複雑さ: 466
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 87.7
3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0308-0783-1mg |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one |
58629-13-3 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F0308-0783-2mg |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one |
58629-13-3 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F0308-0783-3mg |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one |
58629-13-3 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F0308-0783-2μmol |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one |
58629-13-3 | 90%+ | 2μmol |
$57.0 | 2023-07-28 |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-oneに関する追加情報
Introduction to 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one (CAS No. 58629-13-3)
3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one, identified by the chemical identifier CAS No. 58629-13-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound belongs to the benzothiazole and chromenone families, which are well-documented for their roles in various therapeutic applications. The structural motif of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one combines the aromaticity of benzothiazole with the bioactive potential of chromenone, making it a promising candidate for further investigation in medicinal chemistry.
The chemical structure of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one consists of a benzothiazole ring linked to a chromenone core through a methylene group. The presence of a hydroxyl group at the 7-position and a benzothiazolyl substituent at the 3-position introduces multiple sites for functionalization and interaction with biological targets. This structural configuration suggests that 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one may exhibit a range of pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial properties.
In recent years, there has been growing interest in developing novel therapeutic agents derived from heterocyclic compounds due to their diverse biological activities and favorable pharmacokinetic profiles. 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one has been studied for its potential role in modulating various cellular pathways associated with diseases such as cancer, neurodegenerative disorders, and infectious diseases. The benzothiazole moiety is known to interact with biological molecules such as enzymes and receptors, while the chromenone core is recognized for its ability to scavenge free radicals and inhibit inflammatory responses.
One of the most compelling aspects of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one is its potential as an antioxidant agent. Oxidative stress is a key factor in the pathogenesis of many diseases, and compounds that can neutralize reactive oxygen species (ROS) have therapeutic value. Studies have shown that chromenone derivatives can effectively scavenge ROS and protect cells from oxidative damage. The additional hydroxyl group in 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one further enhances its antioxidant capacity by providing another site for redox reactions.
Furthermore, the anti-inflammatory properties of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one have been explored in preclinical studies. Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease. By inhibiting key pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), this compound may help mitigate inflammatory responses. The benzothiazole ring is known to interact with enzymes involved in inflammation pathways, suggesting that 3-(1,3-benzothiazol-2-ylyl)-7-hydroxy-*chromen*-4-one could serve as a lead compound for developing anti-inflammatory drugs.
Recent research has also highlighted the antimicrobial potential of 3-(1,3-benzothiazol-*2*-ylyl)-7-hydroxy-*chromen*-4-one. Antibiotic resistance is a growing global health concern, and there is an urgent need for new antimicrobial agents to combat resistant bacterial strains. The structural features of this compound may enable it to disrupt bacterial cell membranes or inhibit essential metabolic pathways. Preliminary studies have shown promising results in vitro against certain bacterial species, indicating that further investigation could lead to novel antimicrobial therapies.
The synthesis of CAS No 58629*13*33 involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group modifications. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to conduct larger-scale studies on this compound's biological activity.
In conclusion, 58629*13*33 (CAS No.) 58629*13*33 (CAS No.) 58629*13*33 (CAS No.) 58629*13*33 (CAS No.) 58629*13*33 (CAS No.) - *chromen*-one - *chromen*-one - *chromen*-one - *chromen*-one - *chromen*-one represents a structurally intriguing compound with significant potential in pharmaceutical applications.* It combines the bioactivity of benzothiazole and chromenone moieties into a single molecule, making it a valuable candidate for further research.* With ongoing investigations into its pharmacological effects, this compound holds promise for contributing to advancements in medicine.* As research continues, additional applications may be discovered, further solidifying its importance in the field.*
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